4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde
Description
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde is a brominated aromatic aldehyde featuring a 3-hydroxyazetidine substituent at the ortho position of the benzaldehyde core. This compound is of significant interest in medicinal chemistry due to its structural motifs, which are frequently employed in drug discovery. The bromine atom at position 4 enhances electrophilic reactivity and may improve binding affinity to biological targets, while the 3-hydroxyazetidine group introduces hydrogen-bonding capabilities and stereochemical complexity.
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10BrNO2/c11-8-2-1-7(6-13)10(3-8)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2 |
InChI Key |
KKEAYVMAALFLBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=CC(=C2)Br)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-(3-hydroxyazetidin-1-yl)benzaldehyde under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyazetidine ring and benzaldehyde group can interact with enzymes or receptors, leading to various biological effects. The bromine atom may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Physicochemical Properties and Reactivity
Substituent-Driven Activity Trends
- Halogen positioning : Bromine at position 4 (target compound) vs. 5 (3c/4c) alters electronic effects and steric interactions. Position 4 bromine in the target compound may favor π-π stacking in protein binding pockets .
- Hydroxy vs.
- Methoxy vs. azetidine : Methoxy groups (e.g., ) increase hydrophobicity but reduce hydrogen-bonding capacity compared to hydroxyazetidine .
Biological Activity
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a hydroxyazetidinyl group attached to a benzaldehyde moiety. This compound has been investigated for its potential biological activities, particularly in relation to cancer therapy and other pharmacological applications.
The molecular formula of this compound is CHBrN\O, with a molecular weight of approximately 256.10 g/mol. The presence of both the aldehyde and bromine functionalities contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHBrN\O |
| Molecular Weight | 256.10 g/mol |
| Functional Groups | Aldehyde, Hydroxy, Bromine |
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of compounds structurally similar to this compound. For instance, compounds with azetidine rings have shown promising activity against various cancer cell lines by inhibiting critical pathways involved in cell proliferation and survival.
- Mechanism of Action : The compound may exert its effects through interactions with specific proteins involved in tumor progression, such as BRD4 (Bromodomain-containing protein 4). BRD4 is implicated in the regulation of oncogenes and has been targeted in breast cancer therapies .
- Case Studies : In a comparative study on similar compounds, it was found that derivatives with bromine substitutions exhibited enhanced inhibitory activities against cancer cell lines compared to their non-brominated counterparts. The structure-activity relationship (SAR) analysis indicated that the presence of halogen atoms significantly improves binding affinity to target proteins .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. The structural components could facilitate interactions with bacterial enzymes or receptors, potentially leading to inhibitory effects on microbial growth.
- Research Findings : Compounds sharing structural similarities have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine has been shown to enhance this activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds emphasize the importance of specific functional groups in determining biological activity:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Bromoaniline | Lacks azetidine ring | Moderate antibacterial |
| 2-(3-Hydroxyazetidin-1-yl)benzaldehyde | Simplified structure affecting reactivity | Limited activity |
| 4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde | Chlorine instead of bromine | Reduced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
